Clomethiazole

Content Navigation

Researchers requiring lipid-based softgel or non-aqueous assays face phase separation risk when using water-soluble clomethiazole edisylate salt. The lipophilic free base (oily liquid) resolves this, ensuring homogeneous lipid-matrix encapsulation.

- Reduces antipsychotic need >8-fold in AWS models vs. diazepam.

- >47% neuroprotection in OGD excitotoxicity assays, absent in standard benzodiazepines.

- Selective GABAA modulation at barbiturate site without off-target excitatory amino acid interference.

Procure the exact free-base form for reproducible formulation and behavioral pharmacology.

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

solubility

Synonyms

Canonical SMILES

Purity

Package Size

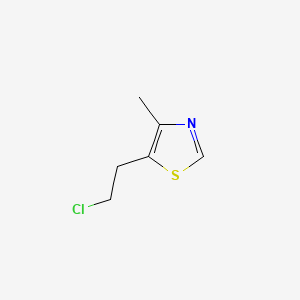

Clomethiazole (CAS 533-45-9) is a thiazole derivative and a positive allosteric modulator of the γ-aminobutyric acid type A (GABAA) receptor. Unlike its water-soluble edisylate salt, the clomethiazole free base is a viscous, pale yellow oily liquid at room temperature, making it highly lipophilic and miscible with organic solvents[1]. This distinct physical state dictates its procurement for specific lipid-based formulation workflows and non-aqueous assay environments. Industrially and scientifically, it is utilized as a critical benchmark in neuropharmacology, particularly in models of acute alcohol withdrawal syndrome (AWS) and cerebral ischemia, where its specific binding at the barbiturate/picrotoxin site provides targeted inhibitory transmission enhancement without the off-target effects common to traditional barbiturates [2].

Research Fit

Substituting clomethiazole free base (CAS 533-45-9) with standard benzodiazepines (like diazepam) or its own edisylate salt fundamentally compromises both processability and experimental integrity. In formulation procurement, replacing the free base with the edisylate salt shifts the material from a lipid-soluble oil to a water-soluble crystalline powder, immediately causing phase separation in lipophilic delivery systems such as medium-chain triglyceride softgels [1]. Biologically, generic GABAergic substitutes like diazepam lack clomethiazole's specific neuroprotective efficacy against excitotoxicity and require significantly higher rates of adjunctive antipsychotics in in vivo models of agitation [2]. Consequently, substituting the free base introduces unacceptable confounding variables in behavioral assays and critical failures in lipid-matrix manufacturing.

Substitution Risk

Lipid Matrix: Free Base vs. Edisylate

Clomethiazole free base (CAS 533-45-9) is a viscous oily liquid at room temperature, which necessitates specific handling for lipid-based formulations, such as encapsulation in soft gelatin capsules using medium-chain triglycerides [1]. In contrast, clomethiazole edisylate (CAS 1867-58-9) is a white crystalline powder that is freely soluble in water but practically insoluble in lipophilic matrices. Procurement of the free base is strictly required when developing non-aqueous, lipophilic delivery systems or organic-solvent-based assays where the aqueous solubility of the edisylate salt would cause phase separation or formulation failure.

| Evidence Dimension | Physical state and matrix solubility |

| Target Compound Data | Viscous oily liquid, miscible with organic solvents and lipids |

| Comparator Or Baseline | Clomethiazole edisylate (white crystalline powder, freely soluble in water) |

| Quantified Difference | Complete phase and solubility divergence (lipophilic oil vs. hydrophilic solid) |

| Conditions | Standard ambient temperature and pressure formulation workflows |

Procurement must match the exact salt/free base form to the target solvent system; the free base is non-negotiable for lipid-based encapsulation and lipophilic assays.

Adjunctive Medication Sparing in Withdrawal

In comparative evaluations of acute withdrawal and agitation, clomethiazole demonstrates a significantly faster reduction in symptoms compared to diazepam, directly impacting the need for secondary medications. Clinical data shows that concomitant antipsychotic medication is required in only 1.3% of clomethiazole-treated subjects, compared to 10.5% for those treated with diazepam [1]. This pronounced efficacy profile makes clomethiazole a quantitatively differentiated benchmark in behavioral assays where minimizing polypharmacy is critical to isolating the primary drug effect.

| Evidence Dimension | Requirement for concomitant antipsychotic medication |

| Target Compound Data | 1.3% requirement |

| Comparator Or Baseline | Diazepam (10.5% requirement) |

| Quantified Difference | 8.82 times higher odds of requiring adjunctive therapy with diazepam |

| Conditions | Acute alcohol withdrawal syndrome treatment protocols |

Researchers and formulators select clomethiazole to achieve rapid, standalone sedative efficacy without the confounding variables introduced by adjunctive antipsychotics.

Glutamate Excitotoxicity Neuroprotection

Clomethiazole is utilized as a benchmark neuroprotectant in models of global and focal cerebral ischemia. In primary cortical culture models subjected to Oxygen-Glucose Deprivation (OGD), clomethiazole at 50 μM consistently demonstrates approximately 125% cell viability over vehicle controls [1]. Furthermore, against 1 mM glutamate toxicity, clomethiazole elicits significant neuroprotection (47.3% ± 7.1% viability improvement), an effect distinct from standard anxiolytics and heavily dependent on specific GABAA receptor potentiation.

| Evidence Dimension | Cell viability post-insult (OGD and Glutamate toxicity) |

| Target Compound Data | ~125% over vehicle in OGD; 47.3% protection against glutamate |

| Comparator Or Baseline | Vehicle control (0% protection baseline) |

| Quantified Difference | >47% absolute increase in cell viability during excitotoxic events |

| Conditions | In vitro primary cortical cultures under OGD or 1 mM glutamate exposure |

Provides a validated, quantifiable baseline for neuroprotection assays where standard benzodiazepines fail to prevent excitotoxic neuronal death.

GABAA Specificity vs. Barbiturates

While clomethiazole acts as a positive allosteric modulator at the barbiturate/picrotoxin site of the GABAA receptor, its electrophysiological profile is distinct from traditional barbiturates. Crucially, clomethiazole does not affect the electrophysiological responses to excitatory amino acids, whereas barbiturates often exhibit off-target suppression of these pathways [1]. It directly acts on chloride ion channels, providing a cleaner pharmacological profile for isolating GABAergic inhibitory transmission in patch-clamp and slice electrophysiology studies.

| Evidence Dimension | Off-target modulation of excitatory amino acid responses |

| Target Compound Data | No effect on excitatory amino acid electrophysiology |

| Comparator Or Baseline | Traditional barbiturates (suppress excitatory responses) |

| Quantified Difference | Binary divergence in off-target excitatory receptor activity |

| Conditions | Electrophysiological recordings of receptor-ionophore complexes |

Essential for electrophysiologists requiring a potent GABAA modulator that will not confound data by inadvertently suppressing excitatory synaptic transmission.

Lipid-Based Formulation

Due to its oily, lipophilic free-base state, clomethiazole (CAS 533-45-9) is the strictly required form for encapsulation in soft gelatin capsules using medium-chain triglyceride matrices, where aqueous edisylate salts would cause phase separation and formulation failure[1].

Alcohol Withdrawal & Addiction Models

Serves as a primary benchmark in alcohol withdrawal syndrome (AWS) and agitation models, favored over diazepam because it isolates sedative efficacy while reducing the confounding need for adjunctive antipsychotics by over 8-fold [2].

Stroke & Ischemia Modeling

Utilized as a positive control in Oxygen-Glucose Deprivation (OGD) and in vitro excitotoxicity models due to its quantified >47% neuroprotective efficacy against glutamate insults, a property lacking in standard benzodiazepines [3].

Patch-Clamp Electrophysiology

Selected over traditional barbiturates in slice recordings to study GABAA receptor kinetics, as it modulates chloride channels without off-target interference on excitatory amino acid receptors [4].

Application Fit Matrix

References

- [1] Clomethiazole (BAN, rINN) and Clomethiazole Edisilate. Pharmacopoeias in Br. BP 2008.

- [2] Comparison of Clomethiazole and Diazepam in the Treatment of Alcohol Withdrawal Syndrome in Clinical Practice. European Addiction Research, 23(4), 211-218.

- [3] Novel analogues of chlormethiazole are neuroprotective in four cellular models of neurodegeneration by a mechanism with variable dependence on GABAA receptor potentiation. Neuropharmacology.

- [4] National Center for Biotechnology Information. PubChem Compound Summary for CID 10783, Clomethiazole.

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

LogP

Appearance

Storage

UNII

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (33.33%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (83.33%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

H412 (100%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

MeSH Pharmacological Classification

ATC Code

N05 - Psycholeptics

N05C - Hypnotics and sedatives

N05CM - Other hypnotics and sedatives

N05CM02 - Clomethiazole

Mechanism of Action

KEGG Target based Classification of Drugs

Ligand-gated ion channels

GABA (ionotropic)

GABRA1 [HSA:2554] [KO:K05175]

Pictograms

Irritant

Other CAS

Metabolism Metabolites

Wikipedia

2: Liu J, Wang LN, Ma X, Ji X. Gamma aminobutyric acid (GABA) receptor agonists for acute stroke. Cochrane Database Syst Rev. 2016 Oct 4;10:CD009622. Review. PubMed PMID: 27701753.

3: Busardò FP, Kyriakou C, Napoletano S, Marinelli E, Zaami S. Clinical applications of sodium oxybate (GHB): from narcolepsy to alcohol withdrawal syndrome. Eur Rev Med Pharmacol Sci. 2015 Dec;19(23):4654-63. Review. PubMed PMID: 26698265.

4: Seitz HK, Mueller S. Alcohol and cancer: an overview with special emphasis on the role of acetaldehyde and cytochrome P450 2E1. Adv Exp Med Biol. 2015;815:59-70. doi: 10.1007/978-3-319-09614-8_4. Review. PubMed PMID: 25427901.

5: Liu J, Wang LN. Gamma aminobutyric acid (GABA) receptor agonists for acute stroke. Cochrane Database Syst Rev. 2014 Aug 6;(8):CD009622. doi: 10.1002/14651858.CD009622.pub3. Review. Update in: Cochrane Database Syst Rev. 2016 Oct 04;10 :CD009622. PubMed PMID: 25097101.

6: Drach LM. [Psychopharmalogical treatment of delirium in the elderly]. Med Monatsschr Pharm. 2014 Apr;37(4):124-31; quiz 133-4. Review. German. PubMed PMID: 24779187.

7: Mainerova B, Prasko J, Latalova K, Axmann K, Cerna M, Horacek R, Bradacova R. Alcohol withdrawal delirium - diagnosis, course and treatment. Biomed Pap Med Fac Univ Palacky Olomouc Czech Repub. 2015 Mar;159(1):44-52. doi: 10.5507/bp.2013.089. Epub 2013 Dec 11. Review. PubMed PMID: 24399242.

8: Keating GM. Sodium oxybate: a review of its use in alcohol withdrawal syndrome and in the maintenance of abstinence in alcohol dependence. Clin Drug Investig. 2014 Jan;34(1):63-80. doi: 10.1007/s40261-013-0158-x. Review. PubMed PMID: 24307430.

9: Shorvon S. The historical evolution of, and the paradigms shifts in, the therapy of convulsive status epilepticus over the past 150 years. Epilepsia. 2013 Sep;54 Suppl 6:64-7. doi: 10.1111/epi.12281. Review. PubMed PMID: 24001077.

10: Awissi DK, Lebrun G, Fagnan M, Skrobik Y; Regroupement de Soins Critiques, Réseau de Soins Respiratoires, Québec. Alcohol, nicotine, and iatrogenic withdrawals in the ICU. Crit Care Med. 2013 Sep;41(9 Suppl 1):S57-68. doi: 10.1097/CCM.0b013e3182a16919. Review. PubMed PMID: 23989096.

11: Liu J, Wang LN. Gamma aminobutyric acid (GABA) receptor agonists for acute stroke. Cochrane Database Syst Rev. 2013 Feb 28;(2):CD009622. doi: 10.1002/14651858.CD009622.pub2. Review. Update in: Cochrane Database Syst Rev. 2014;(8):CD009622. PubMed PMID: 23450607.

12: Seitz HK, Wang XD. The role of cytochrome P450 2E1 in ethanol-mediated carcinogenesis. Subcell Biochem. 2013;67:131-43. doi: 10.1007/978-94-007-5881-0_3. Review. PubMed PMID: 23400919.

13: Brünen S, Vincent PD, Baumann P, Hiemke C, Havemann-Reinecke U. Therapeutic drug monitoring for drugs used in the treatment of substance-related disorders: literature review using a therapeutic drug monitoring appropriateness rating scale. Ther Drug Monit. 2011 Oct;33(5):561-72. doi: 10.1097/FTD.0b013e31822fbf7c. Review. PubMed PMID: 21912330.

14: Kolla BP, Mansukhani MP, Schneekloth T. Pharmacological treatment of insomnia in alcohol recovery: a systematic review. Alcohol Alcohol. 2011 Sep-Oct;46(5):578-85. doi: 10.1093/alcalc/agr073. Epub 2011 Jun 29. Review. PubMed PMID: 21715413.

15: Lutz UC, Batra A. [Diagnostics and therapy of alcohol withdrawal syndrome: focus on delirium tremens and withdrawal seizure]. Psychiatr Prax. 2010 Sep;37(6):271-8. doi: 10.1055/s-0030-1248443. Epub 2010 Aug 27. Review. German. PubMed PMID: 20803410.

16: Caputo F, Bernardi M. Medications acting on the GABA system in the treatment of alcoholic patients. Curr Pharm Des. 2010;16(19):2118-25. Review. PubMed PMID: 20482512.

17: Leone MA, Vigna-Taglianti F, Avanzi G, Brambilla R, Faggiano F. Gamma-hydroxybutyrate (GHB) for treatment of alcohol withdrawal and prevention of relapses. Cochrane Database Syst Rev. 2010 Feb 17;(2):CD006266. doi: 10.1002/14651858.CD006266.pub2. Review. PubMed PMID: 20166080.

18: Walter M, Wiesbeck GA. [Pharmacotherapy of substance dependence and withdrawal syndromes]. Ther Umsch. 2009 Jun;66(6):449-57. doi: 10.1024/0040-5930.66.6.449. Review. German. PubMed PMID: 19496041.

19: Bonnet U, Schäfer M, Richter C, Milkereit J, Wiltfang J, Scherbaum N, Lieb B. [Anticonvulsants in the treatment of alcoholism]. Fortschr Neurol Psychiatr. 2009 Apr;77(4):192-202. doi: 10.1055/s-0028-1109214. Epub 2009 Apr 3. Review. German. PubMed PMID: 19347790.

20: Grocott HP. Pharmacologic neuroprotection: the search continues. J Extra Corpor Technol. 2007 Dec;39(4):296-301. Review. PubMed PMID: 18293824; PubMed Central PMCID: PMC4680702.

Explore Compound Types